
3-Bromo-5-fluoro-2-iodobenzotrifluoride
Overview
Description
3-Bromo-5-fluoro-2-iodobenzotrifluoride: is an organic compound with the molecular formula C7H2BrF4I and a molecular weight of 368.89 g/mol . It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and iodine atoms on a benzene ring substituted with a trifluoromethyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-2-iodobenzotrifluoride typically involves halogenation reactions. One common method is the sequential halogenation of a benzotrifluoride derivative. The process may involve:
Bromination: Introduction of a bromine atom using bromine (Br2) or a brominating agent like N-bromosuccinimide (NBS).
Fluorination: Introduction of a fluorine atom using a fluorinating agent such as Selectfluor or elemental fluorine (F2).
Iodination: Introduction of an iodine atom using iodine (I2) or an iodinating agent like N-iodosuccinimide (NIS).
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki, Stille, and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in non-polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted benzotrifluorides.
Coupling Products: Biaryl compounds or other complex aromatic structures.
Scientific Research Applications
Chemistry: : 3-Bromo-5-fluoro-2-iodobenzotrifluoride is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: : The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to its ability to introduce halogen atoms into organic molecules.
Medicine: : It may be involved in the development of new drugs, especially those requiring halogenated aromatic compounds for enhanced biological activity and stability.
Industry: : The compound is used in the production of specialty chemicals, including intermediates for dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-iodobenzotrifluoride in chemical reactions involves the reactivity of the halogen atoms. The presence of multiple halogens allows for selective reactions at different positions on the benzene ring. The trifluoromethyl group enhances the compound’s stability and reactivity by influencing the electronic properties of the benzene ring.
Comparison with Similar Compounds
1-Bromo-5-chloro-3-fluoro-2-iodobenzene: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
1-Bromo-3-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-Bromo-2-iodobenzotrifluoride: Similar structure but without the fluorine atom.
Uniqueness: 3-Bromo-5-fluoro-2-iodobenzotrifluoride is unique due to the presence of three different halogen atoms and a trifluoromethyl group, which provides distinct reactivity and stability compared to other halogenated benzotrifluorides. This combination of substituents allows for versatile applications in various chemical reactions and industrial processes.
Properties
IUPAC Name |
1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNJIWJQGUCDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)
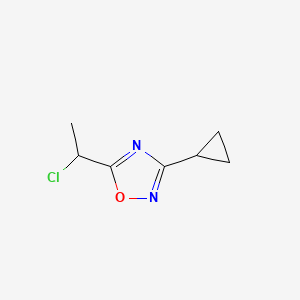
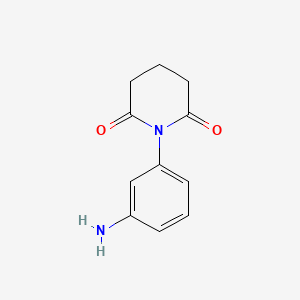
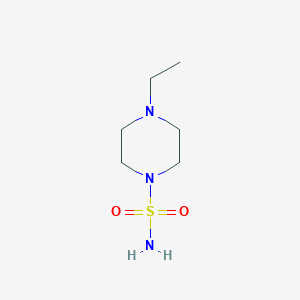
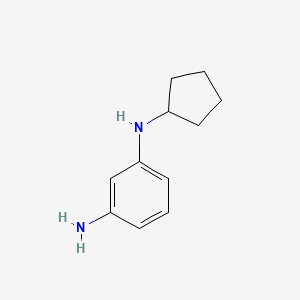
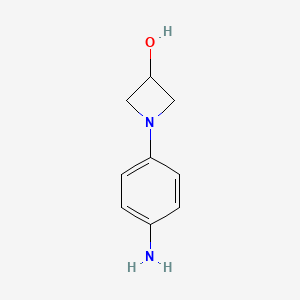
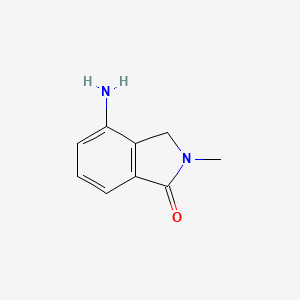
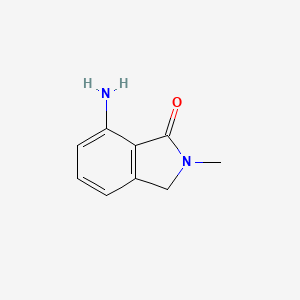
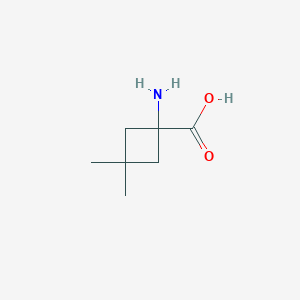
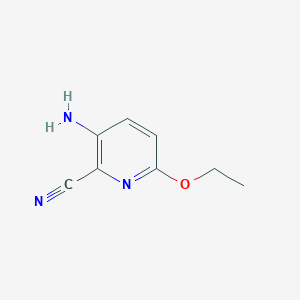
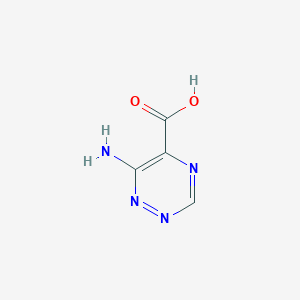
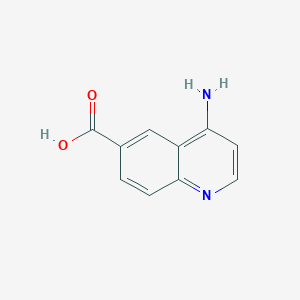
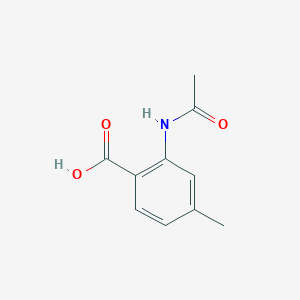
![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)
